molecular formula C24H28N4O B2772057 N-(4-ethylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251565-65-7

N-(4-ethylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2772057
CAS No.: 1251565-65-7
M. Wt: 388.515
InChI Key: BKWXIWVCGJOFEB-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C24H28N4O and its molecular weight is 388.515. The purity is usually 95%.
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Properties

IUPAC Name

[4-(4-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-4-18-6-8-19(9-7-18)27-22-20-10-5-17(3)26-23(20)25-15-21(22)24(29)28-13-11-16(2)12-14-28/h5-10,15-16H,4,11-14H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWXIWVCGJOFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCC(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound characterized by its naphthyridine core and various functional groups, which suggest significant pharmacological potential. This article reviews its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyDetails
Molecular Formula C₁₈H₃₁N₃O₂
Molecular Weight 305.46 g/mol
Functional Groups Amides, Ketones

The presence of a naphthyridine core is associated with various biological activities, particularly in medicinal chemistry. The ethylphenyl and piperidine moieties enhance its chemical diversity and potential interactions with biological targets.

This compound has been studied for its inhibitory effects on specific proteins involved in cancer progression. The structural complexity allows for interactions with multiple biological targets, which may contribute to its efficacy against various diseases.

Research Findings

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by targeting pathways involved in tumor growth. Further experimental studies are necessary to elucidate the precise mechanisms of action.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that play a role in metabolic processes related to obesity and diabetes. This suggests a dual therapeutic application in metabolic disorders and cancer treatment .

Case Studies

A recent study investigated the compound's effect on a specific cancer cell line. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent:

Concentration (µM)Cell Viability (%)
0100
1085
5065
10040

This data highlights the compound's ability to reduce cell viability significantly at higher concentrations, warranting further investigation into its mechanisms and potential clinical applications .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of the Naphthyridine Core : This can be achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of Functional Groups : The ethylphenyl and piperidine groups are introduced via nucleophilic substitution reactions or amide bond formation.

These synthetic routes provide a framework for producing the compound in laboratory settings and can be modified to enhance yield and purity.

Q & A

Q. Basic

  • Naphthyridine Core : The bicyclic structure enables π-π stacking with biological targets (e.g., kinases) and hydrogen bonding via nitrogen atoms .
  • 4-Ethylphenyl Group : Enhances lipophilicity, improving membrane permeability. Ethyl substitution reduces metabolic degradation compared to methoxy analogs .
  • 4-Methylpiperidine-1-carbonyl : The carbonyl group facilitates hydrogen bonding with enzymes, while the methyl group on piperidine stabilizes conformational flexibility .

How can reaction yields be optimized during synthesis?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require strict temperature control to avoid side reactions .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions increase efficiency, but copper(I) iodide may be preferred for cost-sensitive steps .
  • Microwave Assistance : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% in cyclization steps .

How can structure-activity relationship (SAR) studies guide the design of analogs?

Q. Advanced

  • Substituent Analysis :

    Position Substituent Effect on Activity
    C-7MethylIncreases metabolic stability
    C-3Piperidine-carbonylEnhances target binding affinity
    N-44-EthylphenylBalances lipophilicity and solubility
  • Biological Testing : Use enzyme inhibition assays (e.g., kinase panels) and cytotoxicity screens (MTT assays) to prioritize analogs .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variables .
  • Structural Validation : Confirm compound identity via X-ray crystallography or 2D-NMR to rule out batch impurities .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding mode discrepancies across studies .

What analytical techniques ensure purity and structural integrity?

Q. Basic

  • HPLC : Purity >98% confirmed using C18 columns (UV detection at 255 nm) .
  • NMR : ¹H/¹³C NMR verifies substituent positions; DEPT-135 distinguishes CH₂/CH₃ groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~435 g/mol) .

Are there alternative synthesis routes for improved scalability?

Q. Advanced

  • Sonochemical Methods : Ultrasound-assisted synthesis reduces reaction time for naphthyridine core formation (e.g., 90% yield in 3h vs. 12h conventionally) .
  • Flow Chemistry : Continuous processing minimizes intermediate isolation steps, improving throughput for piperidine coupling .

What role do substituents play in target selectivity?

Q. Advanced

  • Piperidine Carbonyl : The rigid conformation preorganizes the compound for binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
  • Ethyl vs. Methoxy : Ethyl groups reduce off-target interactions with polar residues compared to methoxy-substituted analogs .

Which pharmacological targets are plausible for this compound?

Q. Basic

  • Kinase Inhibition : Naphthyridines inhibit ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
  • GPCR Modulation : Piperidine moieties interact with serotonin or dopamine receptors, suggesting CNS applications .

How can computational methods elucidate the mechanism of action?

Q. Advanced

  • Molecular Dynamics Simulations : Predict binding stability with targets (e.g., 100-ns simulations in GROMACS) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP inhibition) early in development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.